Ramalinolic acid
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Overview
Description
Ramalinolic acid is a secondary metabolite derived from lichens, specifically from the genus Ramalina. Lichens are symbiotic associations between fungi and algae or cyanobacteria, producing a variety of unique organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramalinolic acid involves several steps, typically starting from simpler organic compounds. One common method includes the use of condensing reagents such as trifluoroacetic anhydride and dicyclohexylcarbodiimide, which facilitate the formation of depsides, a class of compounds to which this compound belongs .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as lichens, remains a viable method. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ramalinolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups within the molecule.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Ramalinolic acid has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of depsides.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research has shown potential anti-inflammatory and antioxidant effects, which could be useful in treating various diseases.
Industry: It is used in the development of natural preservatives and bioactive agents
Mechanism of Action
The mechanism of action of Ramalinolic acid involves its interaction with cellular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Usnic acid: Another lichen-derived compound with antimicrobial and anti-inflammatory properties.
Sekikaic acid: Found in the same genus, known for its antioxidant activity.
Salazinic acid: Exhibits similar biological activities, including antimicrobial and antioxidant effects
Uniqueness
Ramalinolic acid stands out due to its unique chemical structure and the specific biological activities it exhibits. Its combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound for various applications .
Properties
CAS No. |
552-56-7 |
---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,4-dihydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-17(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(30-3)12-16(18)24/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChI Key |
OBTGVDPYKOUXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O |
Origin of Product |
United States |
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